

# Application Note: Selective Extraction and Quantification of Levamisole Impurity B from Biological Matrices

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## Compound of Interest

Compound Name: Levamisole Impurity B

CAS No.: 20406-02-4

Cat. No.: B602035

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## Executive Summary

Levamisole, an imidazothiazole derivative used as an anthelmintic and immunomodulator, is prone to hydrolytic degradation in biological matrices. Its primary degradation product, **Levamisole Impurity B (EP)** (Chemical Name: 3-[(E)-2-phenylethenyl]thiazolidin-2-imine; CAS: 37430-07-2), serves as a critical marker for sample handling quality and drug purity.

Extracting Impurity B is technically demanding because Levamisole itself degrades into Impurity B under alkaline conditions often used in standard liquid-liquid extraction (LLE) protocols. Therefore, a standard extraction can artificially inflate Impurity B levels, leading to false positives.

This guide details a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol designed to stabilize the analyte during isolation. It includes a "Neutralization Trap" step to prevent ex vivo degradation.

## Chemical Identity & Properties

Understanding the physicochemical difference between the parent and impurity is vital for separation logic.

Compound	Levamisole	Impurity B (EP)
CAS Number	14769-73-4	37430-07-2
Structure	Bicyclic imidazothiazole ring	Monocyclic thiazolidine with open styryl chain
pKa (Basic)	-9.0 (Tertiary amine)	-7.5 - 8.5 (Imine/Amine)
LogP	1.8 (Moderate Lipophilicity)	-2.1 (Slightly more lipophilic)
Stability	Unstable at pH > 8 (Ring opening)	Stable in organic solvents

Key Mechanistic Insight: Levamisole's thiazole ring opens under alkaline stress (pH > 9) or heat, rearranging to form Impurity B. Consequently, extraction pH must be strictly controlled, or exposure to high pH must be minimized in duration and temperature.

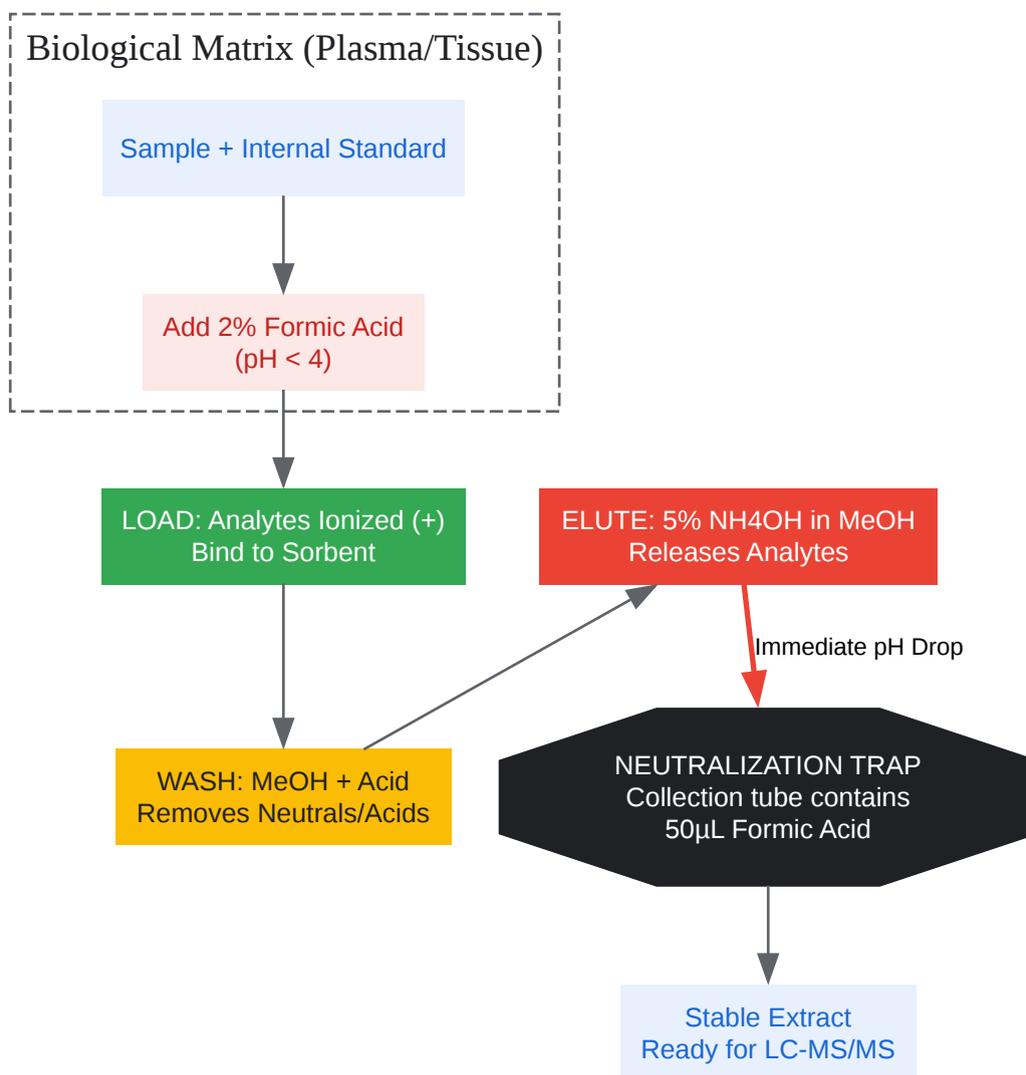
## Sample Preparation Strategy

We reject standard Protein Precipitation (PPT) for trace impurity analysis due to high ion suppression. We also advise against standard LLE with high pH buffers (pH 10+) due to the risk of induced degradation.

Recommended Method: Mixed-Mode Strong Cation Exchange (MCX) SPE.

- Mechanism: Retains basic analytes (Levamisole + Impurity B) via ionic interaction at acidic pH (where Levamisole is stable).
- Cleanup: Allows 100% organic solvent washes to remove neutrals and acids.
- Elution: Requires basic organic solvent, but we employ an immediate neutralization strategy to halt degradation.

## Diagram 1: The "Neutralization Trap" Extraction Logic



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Caption: MCX workflow utilizing a pre-acidified collection vessel to prevent alkaline hydrolysis of Levamisole during elution.

## Detailed Experimental Protocol

### Materials

- SPE Cartridges: Oasis MCX (30 mg/1 cc) or equivalent mixed-mode cation exchange.
- Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH<sub>4</sub>OH).

- Internal Standard (IS): Levamisole-d5 (do not use an analog that might degrade similarly).

## Step-by-Step Procedure

### Step 1: Sample Pre-treatment<sup>[1]</sup>

- Plasma: Thaw plasma at 4°C (never room temperature).
- Aliquot 200 µL plasma into a microcentrifuge tube.
- Add 20 µL Internal Standard solution.
- Add 200 µL 4% Formic Acid (aq). Resulting pH should be ~3.0.
- Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet particulates.

### Step 2: SPE Cartridge Conditioning

- Condition with 1 mL MeOH.
- Equilibrate with 1 mL Water + 0.1% Formic Acid.

### Step 3: Loading

- Load the entire supernatant from Step 1 onto the cartridge.
- Flow rate: < 1 mL/min (gravity or low vacuum).<sup>[2][3]</sup>
- Mechanism: Levamisole and Impurity B are protonated and bind to the sulfonate groups of the sorbent.

### Step 4: Washing (Critical for Matrix Removal)

- Wash 1: 1 mL 2% Formic Acid in Water. (Removes proteins/salts).
- Wash 2: 1 mL 100% Methanol. (Removes phospholipids and neutral interferences).
  - Note: Since analytes are ionically bound, 100% organic solvent will not wash them off, ensuring high purity.

### Step 5: Elution with Neutralization Trap

- Prepare Collection Tubes: Add 50  $\mu$ L of Formic Acid to the bottom of the collection tubes BEFORE elution.
- Elute: Add 1 mL of 5%  $\text{NH}_4\text{OH}$  in Methanol.
- Apply vacuum to pull solvent through.
- Chemistry: The  $\text{NH}_4\text{OH}$  neutralizes the sorbent/analyte interaction, releasing the base. As the drop falls into the collection tube, the excess Formic Acid immediately re-acidifies the solution, preventing Levamisole degradation.

## Step 6: Post-Elution

- Vortex the collection tube to ensure mixing.
- Evaporate to dryness under Nitrogen at 35°C (Do not exceed 40°C).
- Reconstitute in 100  $\mu$ L Mobile Phase A/B (90:10).

## LC-MS/MS Analytical Conditions

To separate the impurity from the parent drug (which will be in huge excess), a gradient method is required.

- Column: C18, 100 x 2.1 mm, 1.7  $\mu$ m (e.g., Waters Acquity BEH or Phenomenex Kinetex).
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
- Mobile Phase B: Acetonitrile.[2]
- Flow Rate: 0.4 mL/min.

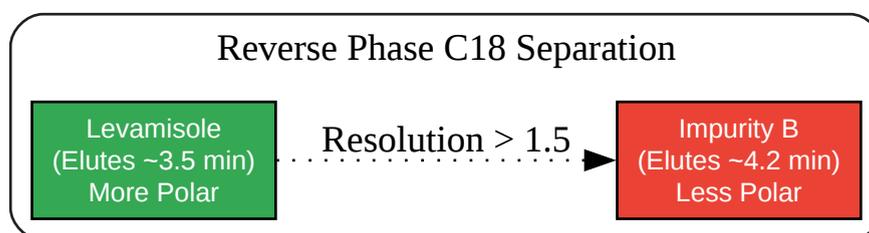
Gradient Table:

Time (min)	% B	Event
0.0	5	Initial Hold
1.0	5	Load
6.0	95	Elution of Impurity B
7.0	95	Wash
7.1	5	Re-equilibration
10.0	5	End

#### MRM Transitions:

- Levamisole: 205.1 → 178.1 (Quant), 205.1 → 123.1 (Qual).
- Impurity B: 205.1 → 178.1 (Note: Same parent/daughter as Levamisole! Chromatographic separation is mandatory).
  - Differentiation: Impurity B typically elutes later than Levamisole on C18 due to the open chain structure increasing lipophilicity (LogP 2.1 vs 1.8).

## Diagram 2: Chromatographic Separation Logic



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Caption: Impurity B is structurally isomeric but chromatographically distinct due to hydrophobicity differences.

## Validation & Troubleshooting

## Recovery Data (Expected)

Analyte	LLE (Ethyl Acetate)	SPE (MCX Protocol)
Levamisole	75 - 85%	95 - 102%
Impurity B	60 - 70% (Variable)	90 - 98%
Matrix Effect	High Suppression	Minimal (< 10%)

## Common Pitfalls

- **Artificial Impurity Formation:** If you observe high Impurity B levels, check your evaporation temperature. >40°C can induce degradation.
- **Isobaric Interference:** Levamisole and Impurity B have the same mass (MW 204.29). If peaks co-elute, you cannot quantify them separately by MS alone. You must optimize the gradient to separate them physically.

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